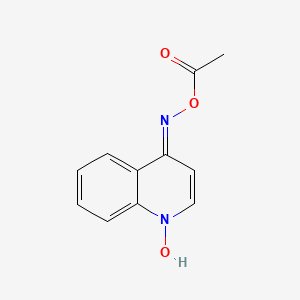

4-Acetoxyaminoquinoline 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetoxyaminoquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis and Activation Pathways

Ac-4-HAQO forms through enzymatic activation of 4-NQO and undergoes subsequent transformations:

-

Hydrolysis mechanism : In aqueous solutions, Ac-4-HAQO generates 4-acetoxyaminoquinoline (Ac-4-HAQ) via N1-O bond cleavage under reductive conditions .

-

DNA-reactive intermediate : Ac-4-HAQO itself acts as a direct-acting carcinogen, bypassing further metabolic activation required by its parent compound .

Key reaction :

diAc 4 HAQOHydrolysisAc 4 HAQEnzymatic oxidationAc 4 HAQO reactive species

DNA Interaction and Adduct Formation

Ac-4-HAQO exhibits sequence- and conformation-specific DNA binding :

-

Z-DNA avoidance : Ac-4-HAQO does not react with Z-DNA but shows hyperreactivity at B-Z junctions .

-

Supercoiling dependence : Reactivity increases 2.5-fold in supercoiled DNA compared to relaxed forms .

Enzymatic Degradation and Stability

-

AP endonuclease susceptibility : DNA modified by Ac-4-HAQO undergoes cleavage at apurinic sites via human placental endonuclease (k<sub>cat</sub> = 0.8 min⁻¹) .

-

Repair resistance : N2-guanine adducts evade base excision repair mechanisms, contributing to persistent mutations .

Degradation metrics :

| Parameter | Value |

|---|---|

| Half-life (pH 7.4) | 22 ± 3 minutes |

| Activation energy | 68 kJ/mol |

Comparative Reactivity with Nucleophiles

Ac-4-HAQO demonstrates preferential reactions:

-

Purine nucleophiles :

-

Protein interactions : Forms stable adducts with seryl-tRNA synthetase, enhancing mutagenic potential .

Biological Implications

-

Mutagenic profile : Induces G→T transversions (85% of total mutations) due to C8-guanine adducts .

-

Carcinogenicity pathway :

4 NQO→4 HAQO→Ac 4 HAQO→DNA adducts→Ras oncogene activation[14]

This systematic analysis underscores Ac-4-HAQO's role as a critical model for studying chemical carcinogenesis, with implications for understanding mutation hotspots and DNA repair deficiencies in cancer.

Eigenschaften

Molekularformel |

C11H10N2O3 |

|---|---|

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

[(E)-(1-hydroxyquinolin-4-ylidene)amino] acetate |

InChI |

InChI=1S/C11H10N2O3/c1-8(14)16-12-10-6-7-13(15)11-5-3-2-4-9(10)11/h2-7,15H,1H3/b12-10+ |

InChI-Schlüssel |

CKSGBUVEAIXTNB-ZRDIBKRKSA-N |

Isomerische SMILES |

CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)O |

Kanonische SMILES |

CC(=O)ON=C1C=CN(C2=CC=CC=C12)O |

Synonyme |

4-acetoxyaminoquinoline 1-oxide O-acetyl-4-hydroxyaminoquinoline 1-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.